molecular formula C15H18N2O B1385804 2-(2-Tert-butylphenoxy)pyridin-3-amine CAS No. 861673-68-9

2-(2-Tert-butylphenoxy)pyridin-3-amine

Cat. No. B1385804
CAS RN: 861673-68-9
M. Wt: 242.32 g/mol
InChI Key: WPGHJCCTOPOERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Tert-butylphenoxy)pyridin-3-amine” is a chemical compound with the molecular formula C15H18N2O . It has a molecular weight of 242.32 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for “2-(2-Tert-butylphenoxy)pyridin-3-amine” is 1S/C15H18N2O/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,16H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 358.3±37.0°C at 760 mmHg . The flash point of the compound is 170.5°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, indicating that it may be harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of 2-(2-Tert-butylphenoxy)pyridin-3-amine is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.

Mode of Action

2-(2-Tert-butylphenoxy)pyridin-3-amine interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s function, leading to disruption in the biosynthesis of sterols.

Biochemical Pathways

The inhibition of CYP51 affects the ergosterol biosynthesis pathway . Ergosterol is a key component of fungal cell membranes, and its disruption can lead to cell death. Therefore, the compound’s action on this pathway results in potent antifungal activity.

Result of Action

The molecular effect of 2-(2-Tert-butylphenoxy)pyridin-3-amine’s action is the inhibition of ergosterol biosynthesis . On a cellular level, this leads to disruption of the fungal cell membrane’s integrity and function, ultimately resulting in cell death. This makes the compound effective against fungal pathogens, including multidrug-resistant Candida species .

properties

IUPAC Name

2-(2-tert-butylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGHJCCTOPOERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651534
Record name 2-(2-tert-Butylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Tert-butylphenoxy)pyridin-3-amine

CAS RN

861673-68-9
Record name 2-(2-tert-Butylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1a (7.2 g, 26.5 mmol) was dissolved in a 1:1 mixture of methanol and ethyl acetate (160 mL). Palladium on charcoal (10%, 360 mg, 0.33 mmol) was added, and the mixture was stirred overnight under hydrogen atmosphere. The reaction mixture was filtered over Celite® and concentrated to afford 7.2 g (100%) of 1b as a white powder. [M+H]+=243.3.
Name
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
360 mg
Type
catalyst
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Tert-butylphenoxy)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Tert-butylphenoxy)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-(2-Tert-butylphenoxy)pyridin-3-amine
Reactant of Route 4
2-(2-Tert-butylphenoxy)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-(2-Tert-butylphenoxy)pyridin-3-amine
Reactant of Route 6
2-(2-Tert-butylphenoxy)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.